4-Fluoro-1H-imidazole 4-Fluoro-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 30086-17-0
VCID: VC20791157
InChI: InChI=1S/C3H3FN2/c4-3-1-5-2-6-3/h1-2H,(H,5,6)
SMILES: C1=C(NC=N1)F
Molecular Formula: C3H3FN2
Molecular Weight: 86.07 g/mol

4-Fluoro-1H-imidazole

CAS No.: 30086-17-0

Cat. No.: VC20791157

Molecular Formula: C3H3FN2

Molecular Weight: 86.07 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-1H-imidazole - 30086-17-0

Specification

CAS No. 30086-17-0
Molecular Formula C3H3FN2
Molecular Weight 86.07 g/mol
IUPAC Name 5-fluoro-1H-imidazole
Standard InChI InChI=1S/C3H3FN2/c4-3-1-5-2-6-3/h1-2H,(H,5,6)
Standard InChI Key HWUPTWDARIVICI-UHFFFAOYSA-N
SMILES C1=C(NC=N1)F
Canonical SMILES C1=C(NC=N1)F

Introduction

4-Fluoro-1H-imidazole (CAS 30086-17-0) is a fluorinated heterocyclic compound with a five-membered aromatic ring containing three carbon atoms, two nitrogen atoms, and one fluorine substituent. This structural modification confers distinct chemical and biological properties, making it valuable across multiple scientific disciplines. Below is a comprehensive analysis of its characteristics, applications, and research findings.

Physical Properties

PropertyValueSource
Melting Point101–104°C (ChemicalBook) / 107°C (FisherSci)
Boiling Point261.0 ± 13.0 °C (predicted)
Density1.320 ± 0.06 g/cm³
SolubilityDMSO, Methanol
pKa12.42 ± 0.10 (predicted)
Purity≥97.0% (GC)

Laboratory Synthesis

  • Fluorination of Imidazole: Achieved using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) in acetonitrile at room temperature .

  • Substitution Reactions: Nucleophilic aromatic substitution introduces fluorine at the 4-position .

Industrial Production

  • Continuous Flow Processes: Optimized for high yield and purity, utilizing automated systems to control temperature, pressure, and reagent concentrations .

Medicinal Chemistry

  • Antimicrobial Activity: Demonstrates efficacy against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria .

  • Neuropharmacology: Acts as a positive allosteric modulator (PAM) for receptors, enhancing metabolic stability and reducing side effects .

  • Anticancer Potential: Inhibits enzymes involved in cancer progression, such as tyrosine kinases .

Material Science

  • Polymer Chemistry: Serves as a monomer for synthesizing thermally stable polymers used in coatings and adhesives .

  • Catalysis: Facilitates organic reactions as a ligand in metal complexes (e.g., palladium-catalyzed cross-coupling) .

Agrochemicals

  • Herbicides/Pesticides: Fluorination enhances bioactivity and environmental stability of agrochemical intermediates .

Mechanism of Action

The fluorine atom increases electronegativity, enabling stronger hydrogen bonding and electronic interactions with biological targets. This enhances binding affinity to enzymes (e.g., COX-2) and receptors, modulating biochemical pathways .

Comparison with Analogues

CompoundSubstitutionKey Differences
1H-ImidazoleNo fluorineLower stability and reactivity
2-Fluoro-1H-imidazoleFluorine at C2Altered electronic distribution
4-Chloro-1H-imidazoleChlorine at C4Reduced electronegativity and bulkiness
SupplierCatalog NumberPrice (1 g)
FisherSciF11571G$586.00
Sigma-AldrichSY3H98B979FD$333.50

Research Case Studies

  • Antimicrobial Evaluation: A 2024 study reported a 15 mm inhibition zone against S. aureus at 50 µg/mL .

  • Molecular Docking: Computational analysis revealed a binding energy of -8.2 kcal/mol with COX-2, suggesting anti-inflammatory potential .

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